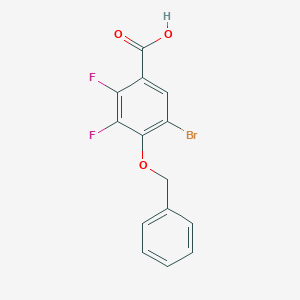

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

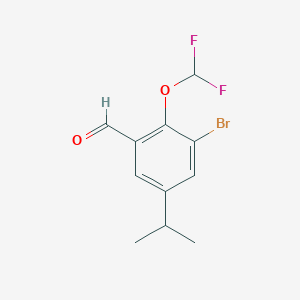

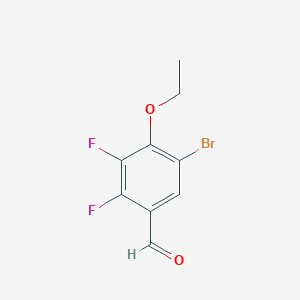

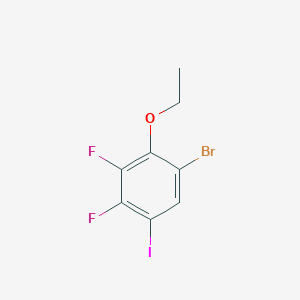

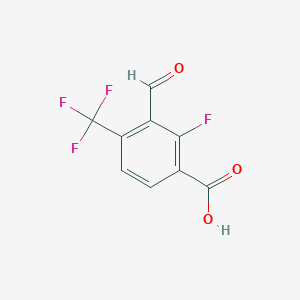

Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid” can be inferred from its name. It likely contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring. Attached to this ring are a benzyloxy group (a benzene ring attached through an oxygen atom), two fluorine atoms, and a bromine atom .Chemical Reactions Analysis

The compound, like other organoboron compounds, may participate in various chemical reactions. For instance, it could potentially be used in Suzuki–Miyaura cross-coupling reactions, which are widely used in forming carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid” can be inferred from its structure and similar compounds. It likely has a relatively high molecular weight and may exist as a solid under normal conditions .科学研究应用

Suzuki–Miyaura Cross-Coupling Reactions

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid: is a valuable precursor in Suzuki–Miyaura cross-coupling reactions. This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound can act as an electrophilic partner due to the presence of the bromine atom, which can be replaced by a boron-attached organic fragment in the presence of a palladium catalyst .

作用机制

Target of Action

It’s known that benzylic compounds often undergo reactions at the benzylic position . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

The mode of action of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid involves interactions at the benzylic position. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In most cases, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that metabolic pathways involve a series of chemical reactions occurring within a cell, where the products of one enzyme act as the substrates for subsequent reactions .

Result of Action

It’s known that the removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy than removing a ring hydrogen, as the latter destroys the aromaticity of the ring .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity .

属性

IUPAC Name |

5-bromo-2,3-difluoro-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF2O3/c15-10-6-9(14(18)19)11(16)12(17)13(10)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIIJHKLMOJRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)F)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)

![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)

![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)

![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)